An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-dimethylphenyl Isothiocyanate
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-dimethylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isothiocyanate Moiety in Modern Drug Discovery
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group.[1] Naturally occurring in cruciferous vegetables, these compounds have garnered significant attention in the scientific community for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the modulation of various cellular pathways.[3] This reactivity profile makes synthetic isothiocyanates, such as 4-Chloro-2,6-dimethylphenyl Isothiocyanate, valuable scaffolds in medicinal chemistry for the development of targeted covalent inhibitors and other novel therapeutic agents.[4]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Chloro-2,6-dimethylphenyl Isothiocyanate. Due to the limited availability of specific experimental data for this particular molecule, this guide will leverage data from structurally similar analogs, namely 2,6-dimethylphenyl isothiocyanate and 4-chlorophenyl isothiocyanate, to provide a robust and informative resource. The methodologies and principles discussed herein are broadly applicable to the study of novel aryl isothiocyanates.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table summarizes the known and predicted properties of 4-Chloro-2,6-dimethylphenyl Isothiocyanate and its close structural analogs.
| Property | 4-Chloro-2,6-dimethylphenyl Isothiocyanate (Predicted/Inferred) | 2,6-Dimethylphenyl Isothiocyanate[1][5] | 4-Chlorophenyl Isothiocyanate[6] |
| Molecular Formula | C₉H₈ClNS | C₉H₉NS | C₇H₄ClNS |
| Molecular Weight | 197.69 g/mol | 163.24 g/mol | 169.62 g/mol |
| Appearance | Predicted: Colorless to light yellow solid or oil | Colorless to pale yellow liquid | White to light yellow crystalline solid |
| Melting Point | Not available | Not available | 43-45 °C |
| Boiling Point | Not available | 247 °C (lit.) | 135-136 °C at 24 mmHg |
| Density | Not available | 1.085 g/mL at 25 °C | Not available |
| Refractive Index | Not available | n20/D 1.627 (lit.) | Not available |
| Solubility | Predicted: Soluble in organic solvents like dichloromethane, chloroform, ethyl acetate; Insoluble in water. | Soluble in organic solvents. | Soluble in organic solvents. |
Synthesis of Aryl Isothiocyanates: A Generalized Protocol
The synthesis of aryl isothiocyanates can be achieved through several methods, with the reaction of a primary amine with a thiocarbonylating agent being a common approach. The following protocol outlines a general and widely applicable one-pot synthesis.[7][8]
Reaction Scheme:
Caption: General two-step, one-pot synthesis of aryl isothiocyanates.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-chloro-2,6-dimethylaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (2-3 equivalents).
-
Formation of Dithiocarbamate: Cool the reaction mixture to 0 °C in an ice bath. Add carbon disulfide (1.1-1.5 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Desulfurization: Once the formation of the dithiocarbamate intermediate is complete, cool the reaction mixture back to 0 °C. Add a desulfurizing agent, such as tosyl chloride (1.1 equivalents), portion-wise.
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]
Structural Elucidation and Purity Assessment: A Guide to Analytical Techniques
The definitive identification and purity assessment of a newly synthesized compound like 4-Chloro-2,6-dimethylphenyl Isothiocyanate relies on a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of organic molecules.[10]
Sample Preparation Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[11]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
For quantitative NMR (qNMR), a known amount of an internal standard can be added.[12]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the two protons on the phenyl ring. Due to the substitution pattern, these would likely appear as a singlet or two closely spaced doublets in the aromatic region (δ 7.0-7.5 ppm).
-
Methyl Protons: A sharp singlet in the aliphatic region (δ 2.0-2.5 ppm) corresponding to the six protons of the two methyl groups.
Expected ¹³C NMR Spectral Features:
-
Isothiocyanate Carbon: A characteristic signal for the -N=C=S carbon atom, typically observed in the range of δ 120-140 ppm.
-
Aromatic Carbons: Signals for the six carbons of the phenyl ring. The carbon bearing the isothiocyanate group, the chlorine atom, and the methyl groups will have distinct chemical shifts.
-
Methyl Carbons: A signal in the aliphatic region (δ 15-25 ppm) for the two equivalent methyl carbons.
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[13]
Sample Preparation Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.
Key Expected IR Absorption Bands:
-
Isothiocyanate (-N=C=S) Stretch: A strong, characteristic sharp band in the region of 2000-2200 cm⁻¹.[15]
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.[16]
Sample Preparation and Analysis Protocol (LC-MS):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the liquid chromatography (LC) system (e.g., acetonitrile or methanol).[17]
-
Inject the sample into the LC-MS system. The LC will separate the sample from any impurities before it enters the mass spectrometer.
-
The mass spectrometer will ionize the sample (e.g., using electrospray ionization - ESI) and detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[18]
Expected Mass Spectrum:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: A peak corresponding to the molecular weight of 4-Chloro-2,6-dimethylphenyl Isothiocyanate (197.69). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak cluster (M and M+2).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantitative analysis.[19]
Protocol for Purity Analysis:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The mobile phase may contain a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for aryl isothiocyanates.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be determined by the relative area of the main peak.[20]
Reactivity and Potential Applications in Drug Development
The isothiocyanate functional group is a versatile electrophile that readily reacts with a variety of nucleophiles.[21] This reactivity is the cornerstone of its biological activity and its utility as a synthetic intermediate.
Reaction with Nucleophiles:
The carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amines, thiols, and alcohols, leading to the formation of thioureas, dithiocarbamates, and thiocarbamates, respectively. This reactivity is exploited in the design of covalent inhibitors that form a stable bond with a target protein, often a cysteine residue in the active site.
Caption: Common reactions of isothiocyanates with nucleophiles.
Potential Applications:
While specific applications for 4-Chloro-2,6-dimethylphenyl Isothiocyanate have not been extensively reported, its structural features suggest potential utility in several areas of drug discovery:
-
Covalent Enzyme Inhibitors: The isothiocyanate moiety can serve as a "warhead" to covalently modify key enzymes in disease pathways. The substituted phenyl ring allows for tuning of steric and electronic properties to achieve target selectivity.
-
Anticancer Agents: Many isothiocyanates have demonstrated pro-apoptotic and anti-proliferative effects in cancer cell lines. The specific substitution pattern of 4-Chloro-2,6-dimethylphenyl Isothiocyanate may confer unique activity profiles.
-
Chemical Probes: This compound could be utilized as a chemical probe to investigate the role of specific nucleophilic residues in protein function.
Safety and Handling
Isothiocyanates are generally considered to be irritants and sensitizers.[20][22] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling these compounds. All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, rinse immediately with copious amounts of water.
Conclusion
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